Notoamide D is a prenylated indole alkaloid that has garnered attention due to its unique molecular structure and potential biological activities. It is primarily isolated from marine-derived fungi, particularly species of the genus Aspergillus. The compound is part of a larger family of notoamides, which includes several related metabolites known for their diverse pharmacological properties.
Notoamide D is predominantly sourced from marine fungi, specifically Aspergillus versicolor. This fungus has been identified as a rich producer of various secondary metabolites, including notoamides C and D. The biosynthetic pathways leading to these compounds involve complex enzymatic processes that incorporate various precursors derived from the fungal metabolism .
Notoamide D belongs to the class of compounds known as indole alkaloids. These compounds are characterized by their structural framework, which includes an indole ring fused with other functional groups. Notoamide D is specifically classified as a prenylated alkaloid due to the presence of prenyl groups in its structure, which are thought to enhance its biological activity .
The synthesis of notoamide D can be achieved through both natural extraction methods and total synthesis approaches. The natural extraction involves culturing Aspergillus species and isolating the metabolites from the culture broth. In contrast, synthetic methods often utilize advanced organic chemistry techniques.
One notable synthetic route involves the use of enantiospecific Pictet-Spengler condensation, followed by Claisen rearrangement and stereospecific reactions to construct the complex molecular framework typical of indole alkaloids. For instance, researchers have reported a concise total synthesis that effectively constructs notoamide D using a combination of these methodologies .
The molecular formula of notoamide D is , indicating it contains 19 carbon atoms, 21 hydrogen atoms, three nitrogen atoms, and one oxygen atom. Its structure features a bicyclic system typical of indole alkaloids along with prenyl side chains.
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of notoamide D. The compound exhibits characteristic peaks in both and NMR spectra that confirm its complex architecture. Two-dimensional NMR techniques further refine structural details by revealing connectivity between atoms within the molecule .
Notoamide D undergoes various chemical reactions typical of indole alkaloids, including electrophilic substitutions and rearrangements. These reactions can be catalyzed by specific enzymes present in fungal systems or through chemical reagents in synthetic settings.
In biosynthetic pathways, noted reactions include prenylation steps facilitated by specific prenyltransferases that add prenyl groups to the indole core. This modification is crucial for enhancing the bioactivity of the resulting compound .
The mechanism of action for notoamide D involves its interaction with biological targets within cells, potentially affecting signaling pathways or inhibiting specific enzymes. Research suggests that its structural features allow it to bind effectively to certain receptors or enzymes, leading to observed pharmacological effects.
Studies have indicated that notoamide D may exhibit cytotoxic properties against cancer cell lines, although detailed mechanistic studies are still ongoing to fully elucidate its biological effects .
Notoamide D typically appears as a yellowish solid with moderate solubility in organic solvents such as methanol and dichloromethane. Its melting point and specific optical rotation values are often determined during characterization studies.
The compound's stability under various pH conditions and temperatures is critical for its application in research and potential therapeutic uses. Preliminary analyses suggest that it remains stable under neutral conditions but may degrade under extreme acidic or basic environments .
Notoamide D holds promise for various scientific applications due to its bioactive properties. It is being investigated for potential use in:
Research continues to uncover additional applications and mechanisms through which this compound may exert its effects in biological systems .
Notoamide D is primarily biosynthesized by specific filamentous fungi within the Aspergillus genus. Research has identified both marine-derived and terrestrial species as producers, with notable differences in their metabolic profiles and stereochemical output. The terrestrial fungus Aspergillus versicolor NRRL 35600 represents a significant producer of (+)-enantiomers of notoamide D and related alkaloids, while its marine counterpart (e.g., Aspergillus sp. MF297-2) generates the antipodal (-)-forms [1] [6]. Genome mining of the marine-derived Aspergillus sclerotiorum LZDX-33-4 strain revealed a biosynthetic gene cluster (sctA-J) homologous to the not cluster in Aspergillus sp. MF297-2. AntiSMASH analysis demonstrated 60-85% amino acid sequence identity between the sct and not clusters, confirming evolutionary conservation of notoamide biosynthesis across phylogenetically related fungi [4] [6]. Secondary metabolite profiling via LC-MS/MS-based molecular networking further corroborated the production of notoamide-type alkaloids in these strains, with characteristic ions at m/z 448 [M+1]⁺ for notoamide D analogs [4].
Table 1: Fungal Producers of Notoamide D and Genomic Features
Fungal Species | Origin | Gene Cluster | Key Enzymes | Stereochemistry |
---|---|---|---|---|
Aspergillus versicolor | Terrestrial | not | NotB (FAD monooxygenase) | (+) series |
Aspergillus sp. MF297-2 | Marine-derived | not | NotB (FAD monooxygenase) | (-) series |
Aspergillus sclerotiorum | Marine-derived | sct | SctB (FAD monooxygenase) | (-) series |
Aspergillus versicolor NRRL 35600 serves as a model organism for elucidating notoamide D biosynthesis. Feeding experiments with isotopically labeled precursors in this strain demonstrated its metabolic capability to convert early intermediates into advanced notoamides. When administered doubly ¹³C-labeled notoamide E, A. versicolor incorporated the precursor into notoamide D with 6.0% specific incorporation, quantified through ¹³C-NMR spectroscopy and electrospray mass spectrometry [1] [3]. Notably, this incorporation occurred without significant conversion to bicyclo[2.2.2]diazaoctane-containing metabolites like stephacidin A or notoamide B, highlighting a distinct biosynthetic branch point in this organism [1]. The strain produced 11.2 mg of labeled notoamide D from a 42 mg fed precursor, confirming efficient enzymatic processing. Trace amounts of unlabeled stephacidin A and notoamide B were detected, suggesting these major metabolites derive from alternative pathways not involving notoamide E as a direct precursor [1] [3].
Table 2: Metabolite Profile in A. versicolor Feeding Experiments
Metabolite | % Specific Incorporation | Quantity Isolated | Enrichment Position |
---|---|---|---|
Notoamide D | 6.0% | 11.2 mg | C-12 and C-17 |
Notoamide C | 6.2% | 8.1 mg | C-12 and C-17 |
3-epi-Notoamide C | Trace (ND) | Trace | Undetermined |
Stephacidin A | 0% | Trace (unlabeled) | N/A |
Notoamide B | 0% | Trace (unlabeled) | N/A |
Notoamide E (13) has been experimentally validated as a direct biosynthetic precursor to notoamide D through isotopic tracing studies. The metabolic relationship was established using synthetic doubly ¹³C-labeled notoamide E (labeled at C-12 and C-17) fed to cultures of Aspergillus versicolor. Analysis of extracted metabolites demonstrated intact carbon transfer to notoamide D, with enrichment specifically localized at C-12 and C-17 positions [1] [3]. This precursor-product relationship is chemically rationalized through a proposed oxidative rearrangement mechanism: Notoamide E undergoes enzymatic oxidation at the indole 2,3-bond, generating an unstable spiro-epoxide intermediate that rearranges to notoamide D via a stereospecific Wagner-Meerwein shift [1] [5] [6]. Crucially, notoamide D biosynthesis branches away from the pathway leading to bicyclo[2.2.2]diazaoctane-containing alkaloids. Quadruply labeled ([¹³C₂,¹⁵N₂]) notoamide S (10) incorporates into stephacidin A and notoamide B but not into notoamide D, confirming that notoamide S and notoamide E occupy divergent pathways [5] [6].
Table 3: Isotopic Labeling Studies in Notoamide Biosynthesis
Labeled Precursor | Target Fungus | Incorporated Metabolites | Non-Incorporated Metabolites |
---|---|---|---|
Doubly ¹³C-notoamide E (C12/C17) | A. versicolor | Notoamide D, Notoamide C | Stephacidin A, Notoamide B |
Quadruply ¹³C₂,¹⁵N₂-notoamide S | A. versicolor | Stephacidin A, Notoamide B | Notoamide D, Notoamide C |
[¹³C]₂-[¹⁵N]-6-OH-deoxybrevianamide E | A. versicolor | Notoamide J | Notoamide D, Notoamide C |
The conversion of notoamide E to notoamide D exemplifies a crucial oxidative rearrangement in late-stage notoamide biosynthesis. This transformation is catalyzed by NotB, an FAD-dependent monooxygenase characterized from Aspergillus sp. MF297-2. Recombinant NotB (with a revised exon-intron structure) was heterologously expressed, purified, and shown to convert notoamide E exclusively to notoamide D and its C3 epimer notoamide C (ratio ~16:1) in an NADPH-dependent reaction [5]. Biochemical characterization revealed NotB as a soluble flavoprotein containing non-covalently bound FAD, with an apparent specificity constant (kcat/Km) of 8.70 μM⁻¹min⁻¹ for notoamide E. The enzyme exhibits strict substrate specificity, showing no activity against structurally related intermediates like notoamide S, brevianamide F, or 6-OH-deoxybrevianamide E [5].
The proposed enzymatic mechanism involves stereoselective epoxidation at the indole C2-C3 bond of notoamide E, generating a 2,3-epoxyindoline intermediate. This epoxide undergoes regioselective cleavage and Pinacol-type rearrangement involving migration of the C17–C18 bond, ultimately forming notoamide D's spiro-oxindole system [5] [6]. The revision of C3 stereochemistry in notoamide D (versus the originally proposed structure) was corroborated through comparative analysis of enzymatic products and synthetic standards. Notably, the not gene cluster encodes a second FAD-dependent monooxygenase (NotI) that might catalyze analogous oxidative rearrangements in other branches of the pathway [5].
Table 4: Enzymatic Steps in Notoamide D Biosynthesis
Biosynthetic Step | Enzyme | Cofactor | Products Generated | Key Features |
---|---|---|---|---|
Prenylation of diketopiperazine | NotF (prenyltransferase) | DMAPP | Deoxybrevianamide E | Reverse prenylation |
Hydroxylation | P450 monooxygenase | O₂/NADPH | 6-OH-deoxybrevianamide E | C6 indole hydroxylation |
Second prenylation | NotC (prenyltransferase) | DMAPP | Notoamide S | C7 normal prenylation |
Intramolecular Diels-Alder | NotD (putative Diels-Alderase) | None | Stephacidin A | Bicyclo[2.2.2]diazaoctane formation |
Epoxidation of notoamide E | NotB (FMO) | FAD/NADPH | 2,3-Epoxyindoline intermediate | Stereoselective oxidation |
Pinacol rearrangement | Spontaneous | None | Notoamide D | Wagner-Meerwein shift |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7